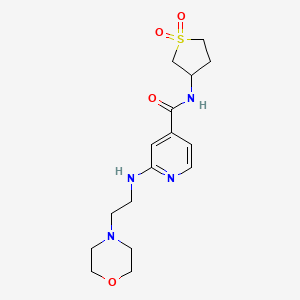
N-(1,1-dioxothiolan-3-yl)-2-(2-morpholin-4-ylethylamino)pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-dioxothiolan-3-yl)-2-(2-morpholin-4-ylethylamino)pyridine-4-carboxamide, also known as DTT-205, is a novel compound that has been the subject of extensive scientific research due to its potential therapeutic applications. This compound is a small molecule inhibitor that targets a specific protein called the E3 ubiquitin ligase, which is involved in the regulation of various cellular processes.
Aplicaciones Científicas De Investigación
N-(1,1-dioxothiolan-3-yl)-2-(2-morpholin-4-ylethylamino)pyridine-4-carboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. One of the main areas of research has been in the field of cancer therapy. Studies have shown that N-(1,1-dioxothiolan-3-yl)-2-(2-morpholin-4-ylethylamino)pyridine-4-carboxamide has potent anti-tumor activity against various types of cancer cells, including breast, lung, and prostate cancer cells. N-(1,1-dioxothiolan-3-yl)-2-(2-morpholin-4-ylethylamino)pyridine-4-carboxamide has also been shown to sensitize cancer cells to chemotherapy, making it a potential candidate for combination therapy.
Mecanismo De Acción
N-(1,1-dioxothiolan-3-yl)-2-(2-morpholin-4-ylethylamino)pyridine-4-carboxamide targets the E3 ubiquitin ligase, which is involved in the regulation of various cellular processes, including protein degradation, DNA repair, and cell cycle progression. By inhibiting the activity of the E3 ubiquitin ligase, N-(1,1-dioxothiolan-3-yl)-2-(2-morpholin-4-ylethylamino)pyridine-4-carboxamide causes the accumulation of specific proteins that are important for the regulation of cell growth and survival. This leads to the induction of cell death in cancer cells, while sparing normal cells.
Biochemical and Physiological Effects
N-(1,1-dioxothiolan-3-yl)-2-(2-morpholin-4-ylethylamino)pyridine-4-carboxamide has been shown to have several biochemical and physiological effects. In addition to its anti-tumor activity, N-(1,1-dioxothiolan-3-yl)-2-(2-morpholin-4-ylethylamino)pyridine-4-carboxamide has been shown to inhibit the growth of bacteria and viruses, making it a potential candidate for the development of new antibiotics and antiviral drugs. N-(1,1-dioxothiolan-3-yl)-2-(2-morpholin-4-ylethylamino)pyridine-4-carboxamide has also been shown to have anti-inflammatory properties, which could make it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(1,1-dioxothiolan-3-yl)-2-(2-morpholin-4-ylethylamino)pyridine-4-carboxamide is its potent anti-tumor activity against various types of cancer cells. This makes it a potential candidate for the development of new cancer therapies. However, one of the limitations of N-(1,1-dioxothiolan-3-yl)-2-(2-morpholin-4-ylethylamino)pyridine-4-carboxamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the development of N-(1,1-dioxothiolan-3-yl)-2-(2-morpholin-4-ylethylamino)pyridine-4-carboxamide. One area of research is the development of new formulations of N-(1,1-dioxothiolan-3-yl)-2-(2-morpholin-4-ylethylamino)pyridine-4-carboxamide that can improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-(1,1-dioxothiolan-3-yl)-2-(2-morpholin-4-ylethylamino)pyridine-4-carboxamide. This could help to identify patients who are most likely to benefit from N-(1,1-dioxothiolan-3-yl)-2-(2-morpholin-4-ylethylamino)pyridine-4-carboxamide therapy. Finally, there is a need for further studies to investigate the safety and efficacy of N-(1,1-dioxothiolan-3-yl)-2-(2-morpholin-4-ylethylamino)pyridine-4-carboxamide in vivo, in order to determine its potential as a clinical candidate.
Métodos De Síntesis
The synthesis of N-(1,1-dioxothiolan-3-yl)-2-(2-morpholin-4-ylethylamino)pyridine-4-carboxamide involves a multi-step process that includes the use of various reagents and solvents. The first step involves the reaction of 2-aminonicotinic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 2-morpholin-4-ylethylamine to form the corresponding amide. The final step involves the reaction of the amide with 1,3-dithiane-2-thione to form N-(1,1-dioxothiolan-3-yl)-2-(2-morpholin-4-ylethylamino)pyridine-4-carboxamide.
Propiedades
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-(2-morpholin-4-ylethylamino)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4S/c21-16(19-14-2-10-25(22,23)12-14)13-1-3-17-15(11-13)18-4-5-20-6-8-24-9-7-20/h1,3,11,14H,2,4-10,12H2,(H,17,18)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCGDHHGIDBMGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=CC(=NC=C2)NCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxothiolan-3-yl)-2-(2-morpholin-4-ylethylamino)pyridine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-N-[2-(4-fluorophenyl)ethyl]-4-N-prop-2-enylbenzene-1,4-dicarboxamide](/img/structure/B6636562.png)
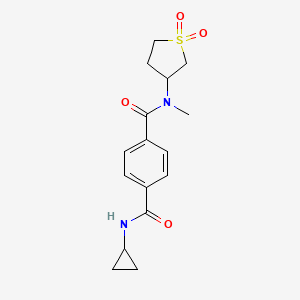
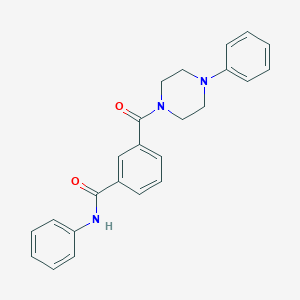

![N-[5-(3-Chloro-4-methyl-benzyl)-thiazol-2-yl]-2-morpholin-4-yl-acetamide](/img/structure/B6636574.png)
![6-[benzyl(methyl)amino]-N-cyclopropylpyridazine-3-carboxamide](/img/structure/B6636584.png)
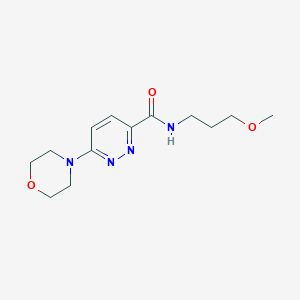
![6-(3-methoxypropylamino)-N-[(3-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B6636600.png)

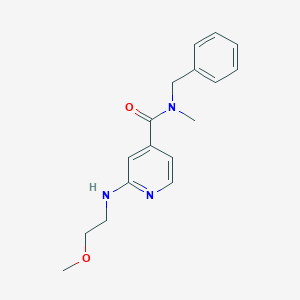
![[2-[2-(1H-indol-3-yl)ethylamino]pyridin-4-yl]-morpholin-4-ylmethanone](/img/structure/B6636620.png)
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-4-yl]-(3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B6636633.png)
![Azepan-1-yl-[2-[2-(2-methoxyphenyl)ethylamino]pyridin-4-yl]methanone](/img/structure/B6636650.png)
![(2-Ethylpiperidin-1-yl)-[2-[2-(2-methoxyphenyl)ethylamino]pyridin-4-yl]methanone](/img/structure/B6636658.png)